2-(3-amino-2-oxoazepan-1-yl)acetic acid

Descripción

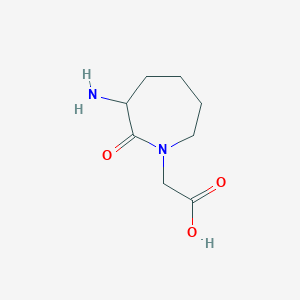

2-(3-Amino-2-oxoazepan-1-yl)acetic acid is a heterocyclic compound featuring a seven-membered azepane ring with a 2-oxo group and a 3-amino substituent, linked to an acetic acid moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and hydrogen-bonding capabilities from the amino and carbonyl functionalities.

Propiedades

Fórmula molecular |

C8H14N2O3 |

|---|---|

Peso molecular |

186.21 g/mol |

Nombre IUPAC |

2-(3-amino-2-oxoazepan-1-yl)acetic acid |

InChI |

InChI=1S/C8H14N2O3/c9-6-3-1-2-4-10(8(6)13)5-7(11)12/h6H,1-5,9H2,(H,11,12) |

Clave InChI |

NBOYLYUNMQVMQY-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C(=O)C(C1)N)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-2-oxoazepan-1-yl)acetic acid typically involves the cyclization of appropriate precursors to form the azepane ring, followed by the introduction of the amino and carboxylic acid groups. One common method involves the reaction of a suitable amine with a cyclic anhydride or lactone under controlled conditions to form the azepane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-amino-2-oxoazepan-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the azepane ring can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkyl

Comparación Con Compuestos Similares

Structural Analogs and Modifications

The following table summarizes key structural analogs of 2-(3-amino-2-oxoazepan-1-yl)acetic acid, highlighting substituent variations and their implications:

Key Observations :

- Core Heterocycle : The seven-membered azepane ring in the target compound offers greater conformational flexibility compared to six-membered piperidine (e.g., ) or rigid benzazepine () systems. This flexibility may influence binding affinity in biological targets.

- The tert-Boc group in ’s compound improves stability during synthetic steps.

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to esters or tert-Boc-protected analogs (e.g., ).

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-(3-amino-2-oxoazepan-1-yl)acetic acid, and how can purity be validated?

- Methodology : A mild, stepwise approach is recommended. For example, describes an optimized synthesis for a structurally related adamantyl-oxoacetic acid derivative using low-temperature acylation and pH-controlled crystallization. Adapting this, the target compound could be synthesized via ring-opening of a lactam intermediate followed by selective amino group protection/deprotection.

- Purity Validation : Use HPLC with a polar organic phase (e.g., acetonitrile/water + 0.1% TFA) and compare retention times against a reference standard. Mass spectrometry (ESI-MS) confirms molecular weight (186.21 g/mol, as per ).

Q. How is the compound’s structural conformation analyzed crystallographically?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is ideal. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments can infer spatial relationships between protons in the azepane ring and acetic acid moiety. Computational geometry optimization (DFT, B3LYP/6-31G*) provides complementary conformational insights .

Advanced Research Questions

Q. How to design a DFT study to evaluate electronic properties and tautomeric stability?

- Methodology : Use hybrid functionals (e.g., B3LYP, ) with exact-exchange correction to account for electron correlation in the lactam ring and carboxylic acid group. Basis sets like 6-311++G** are suitable for capturing hydrogen-bonding interactions. Compare tautomers (e.g., keto vs. enol forms) by calculating Gibbs free energy differences at 298 K. Solvent effects (e.g., water) can be modeled via PCM .

Q. How to resolve contradictions between experimental and computational vibrational spectra?

- Analysis : Discrepancies in IR/Raman bands (e.g., C=O stretching) may arise from crystal packing effects not modeled in gas-phase DFT. Use periodic boundary conditions (PBC-DFT) to simulate solid-state interactions. Alternatively, compare experimental spectra with molecular dynamics (MD)-averaged spectra from implicit/explicit solvent models .

Q. What strategies validate biological activity in enzyme inhibition assays?

- Experimental Design :

Target Selection : Focus on serine proteases (e.g., thrombin) due to the compound’s lactam motif resembling transition-state analogs.

Assay Conditions : Use fluorescence-based substrates (e.g., Boc-Val-Pro-Arg-AMC) in pH 7.4 buffer. Include controls for non-specific binding (e.g., bovine serum albumin).

Data Interpretation : Fit dose-response curves to calculate IC₅₀ values. Cross-validate with molecular docking (AutoDock Vina) using the crystal structure of the target enzyme .

Data Presentation

Table 1 : Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 186.21 g/mol | |

| Purity | ≥95% (HPLC) | |

| Tautomeric Energy Gap | ∆G = +2.3 kcal/mol (B3LYP/6-311++G**) | Calculated |

| LogP (Predicted) | -1.2 (ALOGPS) |

Note : Avoid commercial sources like BenchChem ( ). Instead, synthesize in-house or procure from academic suppliers (e.g., PubChem-listed vendors).

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.